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molecular formula C10H17NO2 B8559816 ethyl hexahydro-1H-pyrrolizine-1-carboxylate

ethyl hexahydro-1H-pyrrolizine-1-carboxylate

Cat. No. B8559816
M. Wt: 183.25 g/mol
InChI Key: FBZMBOHWVBVEDR-UHFFFAOYSA-N
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Patent
US08163741B2

Procedure details

A mixture of rac-proline (1.15 g), ethyl acrylate (1.20 g), toluene (80 ml) and paraformaldehyde (3.6 g) was heated to reflux for 3 hours. The mixture was concentrated and the residue was filtered through silica gel. The product with the molecular weight of 183.25 (C10H17NO2); MS (ESI): 184 (M+H+) was obtained in this way.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:8][CH2:7][CH2:6][C@H:2]1C(O)=O.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[CH:10]=[CH2:11].[CH2:16]=O>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:9]([CH:10]1[CH:8]2[N:1]([CH2:2][CH2:6][CH2:7]2)[CH2:16][CH2:11]1)=[O:12])[CH3:15]

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
3.6 g
Type
reactant
Smiles
C=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
the residue was filtered through silica gel
CUSTOM
Type
CUSTOM
Details
MS (ESI): 184 (M+H+) was obtained in this way

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1CCN2CCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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